Levofloxacin hydrate

Overview

Description

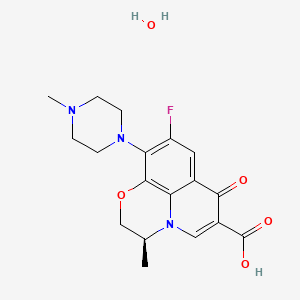

Levofloxacin hydrate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the hydrated form of levofloxacin, which is the S-(-)-enantiomer of ofloxacin. This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic. This compound is commonly used to treat infections of the respiratory tract, urinary tract, skin, and soft tissues, as well as for post-exposure treatment of inhaled anthrax and the plague .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levofloxacin hydrate can be synthesized through various methods. One common method involves the reaction of levofloxacin with water under controlled conditions to form the hydrate. The process typically involves dissolving levofloxacin in a suitable solvent, followed by the addition of water to induce crystallization of the hydrate form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of high-purity this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale crystallization techniques. The process involves dissolving crude levofloxacin in a mixed solvent system, followed by refluxing to form a solution. The solution is then cooled to induce crystallization, and the resulting this compound is recovered through filtration and drying. This method ensures the production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Levofloxacin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, which can replace specific functional groups in the levofloxacin molecule

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield levofloxacin N-oxide, while reduction can produce levofloxacin alcohol derivatives. Substitution reactions can result in various levofloxacin analogs with modified pharmacological properties .

Scientific Research Applications

Levofloxacin hydrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of fluoroquinolone antibiotics. Researchers investigate its chemical stability, reactivity, and interactions with other molecules to develop new antibiotics with improved efficacy and reduced resistance .

Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cell structures. It serves as a reference compound for evaluating the antibacterial activity of new drug candidates .

Medicine: this compound is widely used in medical research to develop new treatment protocols for bacterial infections. It is also used in clinical trials to assess the safety and efficacy of new antibiotic formulations .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various dosage forms, including tablets, capsules, and ophthalmic solutions. It is also employed in the development of new drug delivery systems to enhance the bioavailability and therapeutic effects of antibiotics .

Mechanism of Action

Levofloxacin hydrate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA, leading to bacterial cell death .

Molecular Targets and Pathways:

DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. Inhibition of DNA gyrase disrupts these processes, leading to bacterial cell death.

Topoisomerase IV: This enzyme is involved in the separation of replicated chromosomal DNA into daughter cells during cell division. .

Comparison with Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity. It is commonly used to treat urinary tract infections and respiratory infections.

Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria. It is often used to treat respiratory infections and skin infections.

Gatifloxacin: A fluoroquinolone with a broad spectrum of activity, including activity against anaerobic bacteria. .

Uniqueness of Levofloxacin Hydrate: this compound is unique due to its high potency and broad spectrum of activity against both gram-positive and gram-negative bacteria. It also has a favorable pharmacokinetic profile, with high bioavailability and tissue penetration. Additionally, this compound is less likely to induce bacterial resistance compared to other fluoroquinolones .

Properties

IUPAC Name |

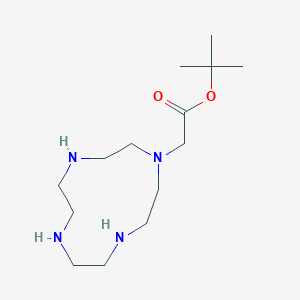

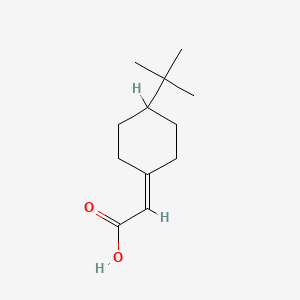

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHPHWRZQAZOTI-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160534 | |

| Record name | Levofloxacin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138199-71-0, 138199-72-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138199-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)

![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)

![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)